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Compound of Interest

Compound Name: 1-Formyl-L-proline

Cat. No.: B3428406

Introduction

1-Formyl-L-proline, an N-formylated derivative of the proteinogenic amino acid L-proline,
presents a unique molecular scaffold relevant in peptidomimetics and as a potential
intermediate in pharmaceutical synthesis.[1] A comprehensive understanding of its
thermochemical properties—namely the enthalpy of formation, heat capacity, entropy, and
Gibbs free energy of formation—is fundamental for predicting its stability, reactivity, and
behavior in various chemical environments. Such data is critical for process optimization, safety
assessments, and computational modeling in drug development and chemical manufacturing.

This technical guide provides a framework for the determination of the key thermochemical
properties of 1-Formyl-L-proline. In the absence of extensive published experimental data for
this specific molecule, this document emphasizes the established, state-of-the-art
methodologies and the scientific rationale behind them. It is designed to equip researchers,
scientists, and drug development professionals with the necessary principles and protocols to
either undertake this characterization or critically evaluate computationally derived data.

Part 1: Core Thermochemical Principles

The stability and energy profile of a molecule like 1-Formyl-L-proline is defined by several key
thermodynamic quantities:

o Standard Enthalpy of Formation (AfH°): Represents the change in enthalpy when one mole
of the compound is formed from its constituent elements in their standard states. It is the
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most direct measure of a molecule's intrinsic thermodynamic stability.

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the
substance by one degree Kelvin at constant pressure. Its temperature dependence is crucial
for calculating changes in enthalpy and entropy over different temperature ranges.

Standard Molar Entropy (S°): A measure of the molecular disorder or randomness of a
substance under standard conditions. It is determined by integrating heat capacity data from
near absolute zero, based on the Third Law of Thermodynamics.

Standard Gibbs Free Energy of Formation (AfG°): The ultimate indicator of a compound's
thermodynamic stability and spontaneity of formation under standard conditions. It is
calculated from the enthalpy and entropy of formation via the Gibbs-Helmholtz equation.[2]

[3]

The interplay of these properties governs the chemical behavior of 1-Formyl-L-proline. Their

experimental determination requires precise calorimetric techniques, which are detailed in the

following sections.

Part 2: Enthalpy of Formation via Combustion
Calorimetry

The standard enthalpy of formation (AfH°) in the solid state is most accurately determined by

measuring the energy of combustion using a bomb calorimeter.[4] For a nitrogen-containing

compound like 1-Formyl-L-proline (CeHaNO3), a rotating-bomb calorimeter is the authoritative

instrument to ensure all products are in a well-defined final state.

Causality in Experimental Design

Why Oxygen Bomb Calorimetry? Combustion is a highly exothermic process that goes to
completion, allowing for a precise measurement of the total energy released. This energy
can then be related back to the enthalpy of formation through Hess's Law.[5]

Why a Rotating Bomb? The combustion of organic compounds containing nitrogen and
carbon produces a mixture of gaseous COz, gaseous Nz, and an aqueous solution of nitric
acid (HNOs) from the residual nitrogen and water. A static bomb can result in an ill-defined
concentration of nitric acid. Rotating the bomb after combustion ensures that the interior
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surfaces are washed down, creating a homogeneous and well-defined aqueous acid
solution, which is essential for accurate energy corrections.[6]

Experimental Workflow: Rotating-Bomb Combustion
Calorimetry
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Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.
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Detailed Protocol

Calibration: The energy equivalent of the calorimeter system (Ccal) must first be determined
by combusting a certified standard reference material, such as benzoic acid, for which the
energy of combustion is precisely known.[6]

Sample Preparation: A pellet of pure, dry 1-Formyl-L-proline (approx. 0.5-1.0 g) is weighed
to a precision of £0.01 mg. The pellet is placed in a platinum crucible. A known mass of a
cotton fuse is attached to the platinum ignition wire, with the fuse touching the sample.

Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the
bottom of the bomb to ensure saturation of the internal atmosphere with water vapor, leading
to a well-defined final state for any acids formed. The bomb is sealed, purged of air, and
pressurized with high-purity oxygen.

Combustion: The bomb is submerged in the water-filled calorimeter bucket. The system is
allowed to reach thermal equilibrium. The sample is then ignited, and the temperature
change of the water is recorded with high precision until a final, stable temperature is
reached.

Analysis and Calculation:

o The gross heat evolved (Qtotal) is calculated from the temperature rise and the energy
equivalent of the calorimeter.

o The bomb is depressurized, and the internal contents are carefully washed out. The
amount of nitric acid formed is quantified by titration with a standard NaOH solution.

o Corrections are applied for the heat released by the combustion of the cotton fuse and the
energy of formation of nitric acid.

o These corrections yield the standard internal energy of combustion (AcU°®).

o The standard enthalpy of combustion (AcH°) is then calculated using the relation AH = AU
+ AngasRT, where Angas is the change in the number of moles of gas in the combustion
reaction.[6]
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o Finally, the standard enthalpy of formation (AfH°) is calculated using Hess's Law with the
known standard enthalpies of formation for the combustion products (COz(g) and H20(l)).

[5]

Part 3: Heat Capacity and Entropy Determination

The standard molar entropy (S°) is obtained by measuring the molar heat capacity (Cp) as a
function of temperature from near absolute zero (T = 0 K) to the desired temperature (e.g.,
298.15 K). Adiabatic vacuum calorimetry is the gold standard for these measurements, though
modern differential scanning calorimeters (DSC) also provide reliable data.[7][8]

Experimental Workflow: Heat Capacity by DSC
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Caption: Logical flow for determining Standard Molar Entropy from Heat Capacity data.
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Detailed Protocol (DSC)

o Baseline Measurement: An initial DSC run is performed with two empty, matched aluminum
crucibles to measure the baseline heat flow of the instrument over the desired temperature
range (e.g., 180 K to 400 K).

o Standard Measurement: A precisely weighed disc of a sapphire standard (a-Al20s3), for which
the heat capacity is accurately known, is placed in the sample crucible and the run is
repeated. This allows for the calibration of the instrument's heat flow signal.

o Sample Measurement: A known mass of 1-Formyl-L-proline is hermetically sealed in a
sample crucible. The DSC run is performed under the exact same conditions (heating rate,
atmosphere) as the baseline and standard runs.

o Calculation of Cp: The heat capacity of the sample at any given temperature is calculated by
comparing the heat flow difference between the sample and the baseline to the heat flow

difference of the sapphire standard.
 Calculation of S°:

o The experimental Cp data is extrapolated to 0 K using a suitable model, such as the
Debye model (Cp « T3 at low temperatures).

o The standard molar entropy at 298.15 K is then calculated by numerically integrating the
function Cp/T with respect to temperature from 0 K to 298.15 K.

Part 4: Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (AfG°) is the definitive measure of a compound's
stability. It is not typically measured directly but is calculated from the experimentally
determined AfH® and S° values.[3]

The calculation relies on the fundamental Gibbs-Helmholtz equation:
AfG® = AfH® - TAfS®

Where:
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o AfH° is the standard enthalpy of formation of 1-Formyl-L-proline.
e Tis the standard temperature (298.15 K).

o AfS° is the standard entropy of formation, calculated from the absolute standard entropy of
the compound (S°compound) and its constituent elements in their standard states
(S°elements): AfS°® = S°(CeHoNO:s) - [6-S°(C, graphite) + 4.5-S°(Hz2, g) + 0.5-S°(Nz2, g) +
1.5-S°(02, 9)]

A negative AfG° value indicates that the formation of the compound from its elements is a
spontaneous process and that the compound is thermodynamically stable with respect to its
elements.

Part 5: Data Summary and the Role of
Computational Chemistry

Given the current scarcity of public experimental data, computational chemistry serves as a
powerful predictive tool. Methods like G4 theory, often combined with isodesmic reaction
schemes, can provide highly accurate estimates for gas-phase enthalpies of formation, which
can then be combined with an estimated enthalpy of sublimation to predict solid-state
properties.[9] Any computational data should, however, be validated by the experimental
methods outlined in this guide.

The following table summarizes the known physical properties of 1-Formyl-L-proline and
provides a template for its complete thermochemical characterization.
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Property Value Source | Method
Molecular Formula CeHoNO3 -

Molecular Weight 143.14 g/mol [10][11]

Melting Point 93-94 °C Experimental[12]

Standard Enthalpy of
Formation (solid, 298.15 K), To be determined Rotating-Bomb Calorimetry
AfH°

Standard Molar Heat Capacity

) To be determined DSC / Adiabatic Calorimetry
(solid, 298.15 K), Cp

Standard Molar Entropy (solid,

To be determined Integration of Cp/T Data
298.15K), S°

Standard Gibbs Free Energy
of Formation (solid, 298.15 K), To be determined Calculation from AfH° and S°
AfG®

Conclusion

A thorough thermochemical characterization of 1-Formyl-L-proline is essential for its effective
application in research and development. This guide outlines the authoritative, self-validating
experimental workflows required to determine its fundamental thermodynamic properties. By
employing high-precision techniques such as rotating-bomb calorimetry and differential
scanning calorimetry, researchers can obtain the accurate data needed for process modeling,
stability analysis, and ensuring the safety and efficiency of chemical processes involving this
compound. The principles and protocols described herein represent the standard for achieving
a complete and reliable thermochemical profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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